molecular formula C12H21NO2 B7473669 Azepan-1-yl(oxan-4-yl)methanone

Azepan-1-yl(oxan-4-yl)methanone

Katalognummer B7473669
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: CFKYQYRVYUGDNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azepan-1-yl(oxan-4-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed as a targeted therapy for non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation. In

Wirkmechanismus

Azepan-1-yl(oxan-4-yl)methanone irreversibly binds to the mutated form of EGFR (T790M) and inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. Unlike first-generation EGFR TKIs, such as erlotinib and gefitinib, Azepan-1-yl(oxan-4-yl)methanone selectively targets the mutant EGFR and spares the wild-type EGFR, reducing the risk of toxicity.
Biochemical and Physiological Effects:
In preclinical studies, Azepan-1-yl(oxan-4-yl)methanone has been shown to significantly inhibit tumor growth in NSCLC cell lines with EGFR T790M mutation. In clinical trials, Azepan-1-yl(oxan-4-yl)methanone has demonstrated a high response rate and prolonged progression-free survival in NSCLC patients with EGFR T790M mutation who had progressed on first-line EGFR TKI therapy. However, some patients may develop resistance to Azepan-1-yl(oxan-4-yl)methanone over time.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of Azepan-1-yl(oxan-4-yl)methanone for lab experiments include its high selectivity for mutated EGFR, its irreversible binding to the target, and its ability to induce apoptosis in cancer cells. However, the limitations of Azepan-1-yl(oxan-4-yl)methanone include its potential for resistance development and its lack of efficacy in NSCLC patients without EGFR T790M mutation.

Zukünftige Richtungen

For Azepan-1-yl(oxan-4-yl)methanone research include investigating its efficacy in combination with other targeted therapies or immunotherapies, identifying biomarkers of response and resistance, and exploring its potential in other cancer types with EGFR T790M mutation. Additionally, further studies are needed to elucidate the mechanisms of resistance to Azepan-1-yl(oxan-4-yl)methanone and to develop strategies to overcome it.

Synthesemethoden

The synthesis of Azepan-1-yl(oxan-4-yl)methanone involves the reaction of 6-bromo-4-(dimethylamino)quinazoline with 1-(2,2,2-trifluoroacetyl)azepan-3-ol in the presence of a base. The resulting intermediate is then treated with 4-methylmorpholine N-oxide to form Azepan-1-yl(oxan-4-yl)methanone.

Wissenschaftliche Forschungsanwendungen

Azepan-1-yl(oxan-4-yl)methanone has been extensively studied in preclinical and clinical trials. In a phase I clinical trial, Azepan-1-yl(oxan-4-yl)methanone demonstrated promising results in NSCLC patients with EGFR T790M mutation who had progressed on first-line EGFR tyrosine kinase inhibitor (TKI) therapy. Subsequent phase II and III clinical trials have shown that Azepan-1-yl(oxan-4-yl)methanone has a high response rate and prolonged progression-free survival in this patient population.

Eigenschaften

IUPAC Name

azepan-1-yl(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-12(11-5-9-15-10-6-11)13-7-3-1-2-4-8-13/h11H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKYQYRVYUGDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(oxan-4-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.